molecular formula C14H14O3 B1670611 Dihydroresveratrol CAS No. 58436-28-5

Dihydroresveratrol

Cat. No. B1670611
CAS RN: 58436-28-5
M. Wt: 230.26 g/mol
InChI Key: HITJFUSPLYBJPE-UHFFFAOYSA-N
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Description

Dihydroresveratrol is a dihydrostilbenoid found in wine . It is also a metabolite of trans-resveratrol formed in the intestine by the hydrogenation of the double bond by microflora . It is also a non-cannabinoid estrogenic compound found in cannabis .


Synthesis Analysis

Dihydroresveratrol, lunularin, and 3,4’-dihydroxy-trans-stilbene have been identified as gut microbiota-derived metabolites of resveratrol via in vitro fermentation experiments .


Molecular Structure Analysis

The molecular formula of Dihydroresveratrol is C14H14O3 . Its molecular weight is 230.26 .


Chemical Reactions Analysis

In plants, resveratrol is synthesized from the aromatic amino acid phenylalanine through the sequential reaction of four enzymes, phenylalanine ammonia lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumaroyl-CoA synthase (4CL), and stilbene synthase (STS) .


Physical And Chemical Properties Analysis

The molecular formula of Dihydroresveratrol is C14H14O3 . Its molecular weight is 230.26 .

Scientific Research Applications

Nutrition and Metabolism

  • Summary of the application : Dihydroresveratrol (dhRes) is a metabolite of trans-resveratrol and cis-resveratrol. It has been studied for its potential effects on the metabolism of these compounds .
  • Methods of application or experimental procedures : The study was conducted using an in vitro epithelial model with Caco-2 cell lines. The metabolism of trans-resveratrol (tRes), cis-resveratrol (cRes), and dihydroresveratrol (dhRes) was investigated and compared .
  • Results or outcomes : The study found that the majority of tRes was transported unchanged through the Caco-2 cells, while cRes was mostly metabolized. DhRes was metabolized almost completely, with only traces of the unchanged molecule being found .

Therapeutic Applications

  • Summary of the application : Stilbenoids, a group of phenolic compounds found in many plant species, have been the focus of numerous studies in medicine and chemistry. Dihydroresveratrol, as a member of this group, is also considered for its therapeutic potential .
  • Methods of application or experimental procedures : The therapeutic potential of stilbenoids is usually studied through in vitro and in vivo experiments, as well as clinical trials .
  • Results or outcomes : Stilbenes, including dihydroresveratrol, have been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, antihyperglycemic, cardioprotective, neuroprotective, and antineoplastic properties .

Metabolic Health and Obesity

  • Summary of the application : Dihydroresveratrol, as a metabolite of resveratrol, has been studied for its effects on metabolic health and obesity .
  • Methods of application or experimental procedures : The effects of dihydroresveratrol on metabolic health and obesity are usually studied through in vitro and in vivo experiments, as well as clinical trials .
  • Results or outcomes : Resveratrol has been described as mimicking caloric restriction, leading to improved exercise performance and insulin sensitivity (increasing energy expenditure), as well as having a body fat-lowering effect by inhibiting adipogenesis, and increasing lipid mobilization in adipose tissue .

Biosynthesis

  • Summary of the application : Dihydroresveratrol can be biosynthesized using metabolically engineered Escherichia coli .
  • Methods of application or experimental procedures : The biosynthesis of dihydroresveratrol involves manipulating genes in the shikimate pathway of E. coli and cloning three genes involved in resveratrol biosynthesis .
  • Results or outcomes : Through these strategies, approximately 80.4 mg/L of resveratrol was biosynthesized after 48 h of culture using glycerol as a carbon source .

Drug Delivery

  • Summary of the application : Dihydroresveratrol can be encapsulated in nanoparticles for effective drug delivery .
  • Methods of application or experimental procedures : The encapsulation processes have been carried out using various nanoparticles that are made of biocompatible biomaterials .
  • Results or outcomes : These biomaterials are non-toxic and are safe to be used as components in the biotherapeutics .

Gut Microbiota and Metabolism

  • Summary of the application : The metabolism of Resveratrol (RSV), which includes the production of Dihydroresveratrol, has been studied in relation to the composition of gut microbiota .
  • Methods of application or experimental procedures : The study was conducted using mouse models with distinct gut microbiota compositions: germ-free mice colonized with probiotics, conventional mouse, and DSS-induced colitis mouse models .
  • Results or outcomes : The results demonstrated that in feces, the metabolites of RSV, including resveratrol sulfate (RES-sulfate), resveratrol glucuronide (RES-glucuronide), and dihydroresveratrol, significantly increased after probiotics colonized in germ-free mice .

Future Directions

The current state of the research on resveratrol and its effects on human health via the microbiota has several limitations that hamper its development . Future research directions could include testing the encouraging research from animal models in humans .

properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJFUSPLYBJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973983
Record name Dihydroresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroresveratrol

CAS RN

58436-28-5
Record name Dihydroresveratrol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroresveratrol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroresveratrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl]
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Record name DIHYDRORESVERATROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
S Vitalini, SS Cicek, S Granica… - Current Medicinal …, 2018 - ingentaconnect.com
… dihydroresveratrol type dihydrostilbenoids are discussed in this review. Method: A Reaxys database search for dihydroresveratrol … Results: Structures include simple dihydroresveratrol …
Number of citations: 11 www.ingentaconnect.com
V Jarosova, O Vesely, I Doskocil, K Tomisova, P Marsik… - Nutrients, 2020 - mdpi.com
Trans-resveratrol, a well-known plant phenolic compound, has been intensively investigated due to its association with the so-called French paradox. However, despite its high …
Number of citations: 28 www.mdpi.com
ME Juan, I Alfaras, JM Planas - Journal of agricultural and food …, 2010 - ACS Publications
… dihydroresveratrol in rat plasma and then to quantify its plasmatic concentration after the oral administration of 60 mg/kg to Sprague−Dawley rats. Dihydroresveratrol … dihydroresveratrol, …
Number of citations: 42 pubs.acs.org
M Poór, H Kaci, S Bodnárová, V Mohos… - Biomedicine & …, 2022 - Elsevier
Resveratrol (RES) is a widely-known natural polyphenol which is also contained by several dietary supplements. Large doses of RES can result in high micromolar levels of its sulfate …
Number of citations: 12 www.sciencedirect.com
B Zhang, Y Zhang, X Liu, C Zhao, J Yin, X Li, X Zhang… - Food Chemistry, 2023 - Elsevier
Resveratrol is a dietary polyphenol that interacts with gut microbiota to possess various biological activities. To identify the microbial metabolites of resveratrol, fresh feces from 12 …
Number of citations: 8 www.sciencedirect.com
RGA Faragher, DGA Burton, P Majecha, NSY Fong… - Age, 2011 - Springer
… This study reports the effects of both resveratrol and dihydroresveratrol (a primary in vivo … No effects on proliferation were observed when cells were treated with dihydroresveratrol at …
Number of citations: 30 link.springer.com
M Laskoski, JS Clarke, A Neal, BG Harvey… - …, 2016 - Wiley Online Library
The renewable triphenols, resveratrol and dihydroresveratrol, were used in the preparation of two new phthalonitrile resins (PN), each containing three phthalonitrile groups. These are …
Y Fei, S Zhang, S Han, B Qiu, Y Lu, W Huang, F Li… - Research, 2022 - spj.science.org
Currently approved therapeutical strategies for inflammatory bowel diseases (IBD) suffer from variable efficacy and association with risk of serious side effects. Therefore, efforts have …
Number of citations: 13 spj.science.org
F Li, Y Han, X Wu, X Cao, Z Gao, Y Sun, M Wang… - Frontiers in …, 2022 - frontiersin.org
Although resveratrol (RES) is barely detectable in the plasma and tissues upon oral consumption, collective evidence reveals that RES presents various bioactivities in vivo, including …
Number of citations: 16 www.frontiersin.org
K Pallauf, D Chin, I Günther, M Birringer, K Lüersen… - Scientific Reports, 2019 - nature.com
… produce lunularin and dihydroresveratrol in their gut, others produce dihydroresveratrol only. … We therefore conclude that in our model, resveratrol, lunularin and dihydroresveratrol did …
Number of citations: 31 www.nature.com

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